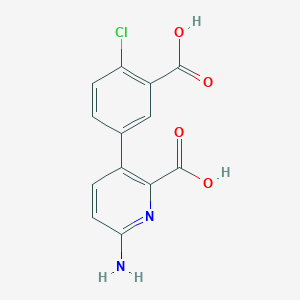
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% (4-DCPA) is a natural product that has been used in scientific research for many years. It is an organic compound that is composed of a 3,5-dicarboxyphenyl group linked to a nicotinic acid moiety. 4-DCPA is a common tool in biochemical research, as it can be used to study a variety of biological processes. In
Applications De Recherche Scientifique
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has a wide range of scientific research applications, including the study of enzyme kinetics, the inhibition of enzymes, and the regulation of gene expression. It has also been used to investigate the effects of drugs on cells and to study the structure-activity relationships of drugs. 4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has also been used in the study of signal transduction pathways and in the development of inhibitors of protein-protein interactions.
Mécanisme D'action
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has been found to act as an inhibitor of enzymes and as a regulator of gene expression. It acts by binding to the active site of enzymes, preventing them from catalyzing their reactions. It also binds to the promoter regions of genes, preventing the transcription of the genes.
Biochemical and Physiological Effects
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, to regulate gene expression, to modulate signal transduction pathways, and to inhibit protein-protein interactions. It has also been found to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a stable compound, which makes it suitable for use in long-term experiments. One of the main limitations of 4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% is that it is not very soluble in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for 4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% research. It could be used to study the effects of drugs on cells, to develop inhibitors of protein-protein interactions, and to investigate the structure-activity relationships of drugs. It could also be used to study the effects of environmental toxins on cells and to develop inhibitors of enzyme activity. Additionally, it could be used to investigate signal transduction pathways and to study the effects of drugs on gene expression.
Méthodes De Synthèse
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% can be synthesized from 3-aminopropiophenone, which is reacted with 3,5-dicarboxybenzyl chloride under basic conditions. The reaction of the two compounds yields 4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% as the primary product. The synthesis of 4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% can also be accomplished by reacting 3-aminopropiophenone with 3,5-dicarboxybenzyl bromide in the presence of a base. This method is simpler than the first one, as it does not require the use of a volatile reagent.
Propriétés
IUPAC Name |
5-(3-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-3-7(4-9(5-8)13(18)19)10-1-2-15-6-11(10)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXRXJAYKJTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692753 |
Source


|
| Record name | 5-(3-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-85-3 |
Source


|
| Record name | 5-(3-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-3-[3-(cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415548.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)


![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415589.png)





